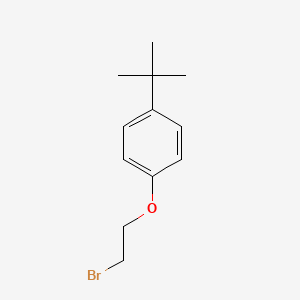

1-(2-Bromoethoxy)-4-tert-butylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKSVLFLNLWAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364626 | |

| Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5952-59-0 | |

| Record name | 1-(2-Bromoethoxy)-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Bromoethoxy)-4-tert-butylbenzene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(2-Bromoethoxy)-4-tert-butylbenzene (CAS No. 5952-59-0), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, detailed analytical characterization, and significant applications, with a focus on its role in the construction of complex molecules.

Introduction and Physicochemical Properties

This compound is a substituted aromatic ether that serves as a valuable building block in organic synthesis. The presence of a reactive bromoethoxy group and a sterically hindering tert-butyl group on the phenyl ring provides a unique combination of reactivity and selectivity. These features make it an important precursor for introducing the 4-tert-butylphenoxyethyl moiety into larger molecular frameworks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5952-59-0 | [1] |

| Molecular Formula | C₁₂H₁₇BrO | [1] |

| Molecular Weight | 257.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 95°C at 0.38 mmHg | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

| InChIKey | FUKSVLFLNLWAFM-UHFFFAOYSA-N | [1] |

Synthesis Pathway: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This venerable yet reliable Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a dihaloalkane. In this specific synthesis, 4-tert-butylphenol is first deprotonated by a strong base to form the 4-tert-butylphenoxide, which then reacts with an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane.

The causality behind this experimental design is rooted in the principles of nucleophilic substitution. 4-tert-butylphenol itself is not nucleophilic enough to displace a halide. Deprotonation with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) generates the much more potent nucleophile, the phenoxide anion. The reaction utilizes a large excess of 1,2-dibromoethane which serves as both the electrophile and the solvent, driving the reaction towards the desired mono-alkylation product and minimizing the formation of the bis-ether byproduct.

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.[2][4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve 4-tert-butylphenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydroxide (1.1 eq) or potassium hydroxide (1.1 eq), to the solution. The mixture is typically stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

-

Alkylation: Add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq) to the reaction mixture via the dropping funnel.

-

Reaction Execution: Heat the mixture to reflux (the temperature will depend on the boiling point of 1,2-dibromoethane, which is approximately 131°C) and maintain reflux for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess 1,2-dibromoethane and solvent. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its primary function is to introduce the 4-tert-butylphenoxyethyl side chain, which is a key structural motif in certain drugs. A notable example is its conceptual relationship to the synthesis of second-generation antihistamines like fexofenadine. While various synthetic routes to fexofenadine exist, the assembly of its core structure often involves the coupling of a piperidine derivative with a side chain that is structurally analogous to that which can be derived from this compound.

The bromo-functional group allows for facile nucleophilic substitution by an amine, such as the secondary amine of a piperidine ring, to form a new carbon-nitrogen bond, thereby elongating the side chain and linking the two key fragments of the final drug molecule.

Caption: Role in Pharmaceutical Intermediate Synthesis.

Analytical Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following section details the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The predicted chemical shifts are based on the analysis of its constituent functional groups.[5][6]

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to O) |

| ~6.85 | Doublet | 2H | Ar-H (meta to O) |

| ~4.25 | Triplet | 2H | O-CH₂ -CH₂Br |

| ~3.65 | Triplet | 2H | OCH₂-CH₂ -Br |

| ~1.30 | Singlet | 9H | -C(CH₃ )₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | Ar-C -O |

| ~144.0 | Ar-C -C(CH₃)₃ |

| ~126.5 | Ar-C H (meta to O) |

| ~114.5 | Ar-C H (ortho to O) |

| ~68.0 | O-C H₂-CH₂Br |

| ~34.0 | -C (CH₃)₃ |

| ~31.5 | -C(C H₃)₃ |

| ~29.5 | OCH₂-C H₂-Br |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (tert-butyl and ethyl) |

| 1610, 1510 | C=C Stretch | Aromatic Ring |

| 1250 | C-O Stretch | Aryl-Alkyl Ether |

| 650-550 | C-Br Stretch | Alkyl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

-

Molecular Ion (M⁺): A pair of peaks at m/z 256 and 258, in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragments:

-

Loss of a bromine radical (•Br) to give a fragment at m/z 177.

-

Cleavage of the ethyl group, potentially leading to a fragment corresponding to the 4-tert-butylphenoxide radical cation at m/z 149.

-

A prominent peak at m/z 57 corresponding to the tert-butyl cation, [C(CH₃)₃]⁺.[7]

-

Purity Assessment

The purity of this compound is critical for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity.

Caption: Standard Chromatographic Purity Assessment Workflows.

General Protocol for HPLC Purity Analysis

-

System: An HPLC system with a UV detector is typically used.[8]

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 254 nm.

-

Sample Preparation: A dilute solution of the compound in the mobile phase is prepared.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

-

GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its synthesis via the Williamson ether reaction is a robust and well-understood process. A thorough understanding of its analytical characterization and proper handling procedures are essential for its effective and safe utilization in research and development.

References

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Semantic Scholar. (2020, April 25). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.

- Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from a local university chemistry department website.

- Chem-Station. (2014, April 13). Williamson Ether Synthesis.

- PubChem. This compound.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- PubChem. 1-Bromo-4-tert-butylbenzene.

- Google Patents. US6147217A - Synthesis of terfenadine and derivatives.

- Google Patents. CN112661693A - Preparation method of fexofenadine.

- ResearchGate. (2008). A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine.

- ResearchGate. (2018). The synthesis of fexofenadine.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a university organic chemistry resource page.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- NIST WebBook. Benzene, tert-butyl-.

- ResearchGate. (2006). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- European Patent Office. EP 3630724 B1 - SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.

- Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 1-Bromo-4-tert-butylbenzene(3972-65-4) 13C NMR [m.chemicalbook.com]

- 3. journal.bcrec.id [journal.bcrec.id]

- 4. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. CN105315127A - 4-tert-butylbenzyl bromide preparing method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-tert-butylbenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and potential applications of 1-(2-Bromoethoxy)-4-tert-butylbenzene (CAS No. 5952-59-0). Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available data with expert analysis to offer a practical and in-depth resource.

Molecular and Physicochemical Profile

This compound is a substituted aromatic ether. The presence of a lipophilic tert-butyl group, a flexible ethoxy linker, and a reactive bromo functionality makes it a versatile intermediate in organic synthesis.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrO | [1] |

| Molecular Weight | 257.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5952-59-0 | [1] |

| Physical Form | Liquid | [2] |

| Boiling Point | 95 °C at 0.38 mmHg | [3] |

| Predicted Density | ~1.199 g/cm³ | [4] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [2] |

Note: The density is a predicted value for a structurally similar compound and should be used as an estimate.

Synthesis and Purification

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a reliable route to unsymmetrical ethers.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the reaction of 4-tert-butylphenol with an excess of 1,2-dibromoethane in the presence of a base. The use of an excess of 1,2-dibromoethane is crucial to minimize the formation of the symmetrical diether byproduct.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 4-tert-butylphenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Addition of Alkylating Agent: To this suspension, add 1,2-dibromoethane (3-5 equivalents). The large excess favors the desired mono-alkylation.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the excess 1,2-dibromoethane and solvent.

-

Extraction: The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to obtain the final product with high purity.

Causality Behind Experimental Choices:

-

Choice of Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Choice of Solvent: Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic, while not solvating the nucleophile itself to a great extent.

-

Excess of 1,2-dibromoethane: This is a critical parameter to drive the reaction towards mono-alkylation and minimize the formation of 1,2-bis(4-tert-butylphenoxy)ethane.

Workflow Diagram:

Caption: Williamson Ether Synthesis Workflow.

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

-

tert-Butyl Group: A sharp singlet at approximately δ 1.3 ppm , integrating to 9 protons, is expected for the magnetically equivalent methyl protons of the tert-butyl group.

-

Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system. Two doublets are expected in the aromatic region. The two protons ortho to the ethoxy group will appear as a doublet around δ 6.8-7.0 ppm , and the two protons ortho to the tert-butyl group will appear as a doublet around δ 7.2-7.4 ppm .

-

Ethoxy Protons: The two methylene groups of the ethoxy chain will appear as two triplets due to coupling with each other. The methylene group attached to the oxygen (-O-CH₂-) is expected to be a triplet at approximately δ 4.2-4.4 ppm . The methylene group attached to the bromine (-CH₂-Br) is expected to be a triplet at approximately δ 3.6-3.8 ppm .

¹³C NMR Spectroscopy (Predicted)

-

tert-Butyl Group: Two signals are expected for the tert-butyl group: a quaternary carbon at around δ 34-35 ppm and the three equivalent methyl carbons at around δ 31-32 ppm .

-

Aromatic Carbons: Four signals are expected in the aromatic region: the carbon bearing the ethoxy group (

δ 155-157 ppm ), the carbon bearing the tert-butyl group (δ 143-145 ppm ), the two carbons ortho to the ethoxy group (δ 114-116 ppm ), and the two carbons ortho to the tert-butyl group (δ 126-128 ppm ). -

Ethoxy Carbons: The carbon attached to the oxygen (-O-CH₂) is expected to appear around δ 68-70 ppm , and the carbon attached to the bromine (-CH₂-Br) is expected to appear further upfield at around δ 29-31 ppm .

Infrared (IR) Spectroscopy (Predicted)

-

C-H Stretching (Aromatic): Peaks are expected just above 3000 cm⁻¹ .

-

C-H Stretching (Aliphatic): Strong absorptions are expected in the range of 2850-2960 cm⁻¹ corresponding to the tert-butyl and ethoxy C-H bonds.

-

C=C Stretching (Aromatic): Peaks are expected in the 1500-1600 cm⁻¹ region.

-

C-O-C Stretching (Ether): A strong, characteristic absorption is expected in the range of 1230-1250 cm⁻¹ for the aryl-alkyl ether linkage.

-

C-Br Stretching: A peak in the fingerprint region, typically around 500-600 cm⁻¹ , is expected for the carbon-bromine bond.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity at m/z 256 (for ⁷⁹Br) and m/z 258 (for ⁸¹Br).

-

Major Fragmentation Patterns:

-

Loss of a methyl radical from the tert-butyl group to give a stable benzylic cation at m/z 241/243 .

-

Cleavage of the bromoethyl group, with a prominent peak corresponding to the 4-tert-butylphenoxide radical cation at m/z 149 .

-

A peak corresponding to the bromoethyl cation at m/z 107/109 .

-

A base peak corresponding to the tert-butyl cation at m/z 57 .

-

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Warning (Harmful if swallowed) |

| Acute Toxicity, Dermal | Warning (Harmful in contact with skin) |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) |

| Serious Eye Damage/Irritation | Warning (Causes serious eye irritation) |

| Acute Toxicity, Inhalation | Warning (Harmful if inhaled) |

Data sourced from PubChem.[1]

Recommended PPE:

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

Use in a chemical fume hood to avoid inhalation of vapors.

In case of exposure, follow standard first-aid procedures and seek medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its bifunctional nature. The bromo group serves as an excellent electrophilic site for nucleophilic substitution reactions, while the tert-butylphenyl ether moiety can act as a stable, lipophilic scaffold.

Key Reactions and Synthetic Potential

-

Nucleophilic Substitution: The terminal bromine can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce diverse functionalities. This is a powerful tool for building more complex molecules.

-

Grignard Reagent Formation: The bromo group can be converted into a Grignard reagent, which can then be used in carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, and esters.

-

Cross-Coupling Reactions: While less common for alkyl bromides compared to aryl bromides, under specific catalytic conditions, the bromo group could potentially participate in certain cross-coupling reactions.

Potential as a Building Block in Medicinal Chemistry

The 4-tert-butylphenyl group is a common motif in medicinal chemistry. It can serve as a metabolically stable, lipophilic group that can enhance binding to hydrophobic pockets in protein targets. The ethoxy linker provides flexibility and can be used to position other functional groups in a desired orientation for optimal target engagement.

Hypothetical Application in Drug Scaffold Synthesis:

This compound can be envisioned as a key intermediate in the synthesis of various drug scaffolds. For example, it could be used to synthesize analogs of known drugs or to create novel chemical entities for screening.

Illustrative Synthetic Pathway:

Caption: Hypothetical synthesis of a drug scaffold.

In this hypothetical pathway, the bromo group is displaced by a secondary amine to form a tertiary amine, a common functional group in many pharmaceuticals. This intermediate can then be further modified to generate a library of compounds for biological screening. The tert-butylphenyl ether part of the molecule can provide a key hydrophobic interaction with the target protein.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. While experimental data on some of its physicochemical and spectroscopic properties are limited, a thorough understanding of its structure and the principles of organic chemistry allows for reliable predictions of its behavior. Its straightforward synthesis via the Williamson ether synthesis and its versatile reactivity make it an attractive building block for the creation of novel and complex molecular architectures. As with all reactive chemical intermediates, appropriate safety precautions must be taken during its handling and use.

References

- PubChem. This compound. [Link]

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

- 1. This compound | C12H17BrO | CID 1622573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Bromoethoxy)-4-(tert-butyl)benzene | 5952-59-0 [sigmaaldrich.com]

- 3. 5952-59-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-tert-butylbenzene: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(2-bromoethoxy)-4-tert-butylbenzene, a versatile chemical intermediate. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, offers a robust and field-proven protocol for its synthesis via Williamson ether synthesis, discusses methods for its characterization, and explores its strategic applications as a building block in the development of complex organic molecules and active pharmaceutical ingredients (APIs).

Core Molecular Attributes and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a 4-tert-butylphenyl ether moiety and a terminal bromoethyl group. This structure presents two key reactive handles: the bromo group, which is an excellent electrophile for alkylation reactions, and the substituted benzene ring, which can be further functionalized. The bulky tert-butyl group significantly influences the molecule's solubility and pharmacokinetic profile when incorporated into larger structures, often enhancing lipophilicity and modulating metabolic stability.[1][2]

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇BrO | [3] |

| Molecular Weight | 257.17 g/mol | [3][4] |

| CAS Number | 5952-59-0 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromoethyl 4-(tert-butyl)phenyl ether | [3][4][5] |

| Physical Form | Liquid | |

| Boiling Point | 95 °C @ 0.38 mmHg | [4] |

| Storage | 2-8°C, Sealed in a dry environment | [4] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, 4-tert-butylphenol is deprotonated with a mild base to form the corresponding phenoxide, which then reacts with an excess of 1,2-dibromoethane.

The use of a large excess of 1,2-dibromoethane is a critical process parameter. It ensures that the phenoxide preferentially reacts with one of the bromo-substituted carbons, minimizing the formation of the dimeric diether byproduct, 1,2-bis(4-tert-butylphenoxy)ethane. This strategy favors the desired mono-alkylation product.

Sources

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H17BrO | CID 1622573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5952-59-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Bromoethyl 4-(tert-butyl)phenyl ether, CasNo.5952-59-0 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

synthesis of 1-(2-Bromoethoxy)-4-tert-butylbenzene

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-4-tert-butylbenzene

Abstract

This technical guide provides a comprehensive overview of the , a valuable intermediate in organic and medicinal chemistry. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for ether formation. This document delves into the mechanistic underpinnings of the reaction, provides a detailed, field-tested experimental protocol, and outlines essential safety, handling, and analytical characterization procedures. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation of this compound.

Introduction and Strategic Overview

This compound is an aromatic ether containing a reactive bromo-alkyl chain. This bifunctional nature makes it a versatile building block, allowing for subsequent nucleophilic substitution reactions at the bromine-bearing carbon or electrophilic substitution on the electron-rich aromatic ring. The bulky tert-butyl group provides steric hindrance and influences the electronic properties of the benzene ring, making it a useful moiety in the design of complex organic molecules.

The most logical and efficient route to this molecule is the Williamson ether synthesis . This classic S_N2 reaction involves the nucleophilic attack of an alkoxide (or phenoxide) on a primary alkyl halide.[1][2][3] In this specific synthesis, the nucleophile is the 4-tert-butylphenoxide ion, generated in situ from 4-tert-butylphenol, and the electrophile is 1,2-dibromoethane.

Core Synthetic Challenge

The primary challenge in this synthesis is controlling the reactivity of the difunctional electrophile, 1,2-dibromoethane. The desired product is the result of a single substitution. A potential side reaction is a second substitution, where another molecule of 4-tert-butylphenoxide displaces the remaining bromine atom, leading to the formation of 1,2-bis(4-tert-butylphenoxy)ethane.

Strategic Solution: To favor the formation of the mono-substituted product, the reaction is conducted using a significant molar excess of 1,2-dibromoethane. This ensures that the 4-tert-butylphenoxide ion is statistically more likely to encounter a molecule of 1,2-dibromoethane than the already-formed product, effectively minimizing the undesired double substitution.

Mechanistic Pathway: The Williamson Ether Synthesis

The synthesis proceeds via a two-step mechanism involving an acid-base reaction followed by a nucleophilic substitution.

-

Deprotonation (Acid-Base Reaction): 4-tert-butylphenol, a weak acid, is deprotonated by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), to form the potassium 4-tert-butylphenoxide salt.[1][3] This salt is significantly more nucleophilic than the parent phenol, which is critical for the subsequent S_N2 reaction.

-

Nucleophilic Substitution (S_N2): The generated 4-tert-butylphenoxide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This occurs via a concerted S_N2 mechanism, where the phenoxide attacks the carbon atom, and the bromide ion departs simultaneously as the leaving group.[2] This reaction is most efficient with primary alkyl halides like 1,2-dibromoethane, as steric hindrance is minimal.[2][4]

Reaction Diagram

Sources

A Comprehensive Spectroscopic Guide to 1-(2-Bromoethoxy)-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and its Spectroscopic Implications

1-(2-Bromoethoxy)-4-tert-butylbenzene possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a para-substituted benzene ring with a bulky tert-butyl group and a bromoethoxy chain. This structure allows for unambiguous characterization through various spectroscopic techniques.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen frameworks.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) and analyzed using a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.32 | d | 2H | Ar-H (ortho to O) |

| 6.85 | d | 2H | Ar-H (ortho to t-Bu) |

| 4.25 | t | 2H | -O-CH₂- |

| 3.65 | t | 2H | -CH₂-Br |

| 1.31 | s | 9H | -C(CH₃)₃ |

Interpretation:

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, ethoxy, and tert-butyl protons. The two doublets in the aromatic region (7.32 and 6.85 ppm) are indicative of a para-substituted benzene ring. The downfield shift of the protons ortho to the oxygen atom is due to the electron-withdrawing nature of the ether linkage. The two triplets at 4.25 and 3.65 ppm correspond to the two methylene groups of the ethoxy chain, with the protons adjacent to the bromine atom being further downfield. The singlet at 1.31 ppm, integrating to nine protons, is a characteristic signal for the tert-butyl group.

¹H NMR Workflow:

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is acquired using the same sample and spectrometer as for ¹H NMR, with a proton-decoupled pulse sequence.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| 156.0 | Ar-C (C-O) |

| 143.5 | Ar-C (C-t-Bu) |

| 126.5 | Ar-CH (ortho to t-Bu) |

| 114.5 | Ar-CH (ortho to O) |

| 68.0 | -O-CH₂- |

| 34.0 | -C(CH₃)₃ |

| 31.5 | -C(CH₃)₃ |

| 29.5 | -CH₂-Br |

Interpretation:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR. The signals for the aromatic carbons are observed between 114.5 and 156.0 ppm. The carbon attached to the oxygen atom is the most downfield due to the deshielding effect of the oxygen. The aliphatic carbons of the ethoxy and tert-butyl groups appear at higher field strengths.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | m | C-H stretch (aromatic) |

| 2960-2850 | s | C-H stretch (aliphatic) |

| 1610, 1510 | m | C=C stretch (aromatic) |

| 1245 | s | C-O-C stretch (asymmetric) |

| 1040 | m | C-O-C stretch (symmetric) |

| 650 | m | C-Br stretch |

Interpretation:

The IR spectrum confirms the presence of the key functional groups.[1][2][3] The strong C-O-C stretching vibrations are characteristic of an ether.[1][2][3] The presence of both aromatic and aliphatic C-H stretches further supports the proposed structure. The C-Br stretch is typically observed in the fingerprint region.

Mass Spectrometry (MS)

Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) source coupled with a quadrupole mass analyzer.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity (%) | Assignment |

| 256/258 | 20/20 | [M]⁺ (Molecular ion) |

| 149 | 100 | [M - CH₂CH₂Br]⁺ |

| 135 | 40 | [M - OCH₂CH₂Br]⁺ |

| 107 | 30 | [C₇H₇O]⁺ |

| 91 | 15 | [C₇H₇]⁺ |

| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound, with two peaks of approximately equal intensity for the molecular ion ([M]⁺) at m/z 256 and 258. The base peak at m/z 149 corresponds to the loss of the bromoethoxy side chain. The peak at m/z 57 is a prominent fragment corresponding to the stable tert-butyl cation.

Mass Spectrometry Fragmentation Pathway:

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serves as a valuable reference for researchers and scientists involved in the synthesis and application of this compound, ensuring its identity and purity. The detailed protocols and interpretations offer a practical framework for the spectroscopic analysis of related molecules in the field of drug development and organic chemistry.

References

- PubChem. This compound. [Link]

- Chemistry LibreTexts. Spectroscopy of Ethers. [Link]

- OpenStax. Spectroscopy of Ethers. [Link]

- Fiveable. Spectroscopy of Ethers. [Link]

Sources

A Technical Guide to 1-(2-Bromoethoxy)-4-tert-butylbenzene: Synthesis, Characterization, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(2-Bromoethoxy)-4-tert-butylbenzene, a valuable intermediate in organic synthesis. The document covers its commercial availability, a detailed synthesis protocol based on the Williamson ether synthesis, comprehensive characterization methods, and essential safety information.

Commercial Availability and Supplier Information

This compound, identified by CAS number 5952-59-0, is readily available from several major chemical suppliers.[1][2] This accessibility makes it a practical choice for a variety of research and development applications. The compound is typically sold in purities of 98% or higher and is available in various quantities to suit laboratory-scale synthesis or larger pilot-plant needs.[1]

Below is a summary of key identifiers and properties for this compound:

| Property | Value | Source |

| CAS Number | 5952-59-0 | [3] |

| Molecular Formula | C₁₂H₁₇BrO | [3] |

| Molecular Weight | 257.17 g/mol | [3] |

| Physical Form | Liquid | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Leading suppliers for this chemical include, but are not limited to, Sigma-Aldrich and BLD Pharm.[1][2] Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, 4-tert-butylphenol is treated with a base to form the corresponding phenoxide, which then reacts with an excess of 1,2-dibromoethane.

The use of a phase transfer catalyst can be beneficial in this synthesis, particularly when dealing with reactants of differing solubilities.[4] The following protocol is a generalized procedure based on established Williamson ether synthesis methodologies and the synthesis of analogous compounds.[4][5]

Reaction Scheme

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol

Materials:

-

4-tert-butylphenol

-

1,2-dibromoethane (in excess)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol in a suitable anhydrous solvent such as DMF or acetonitrile.

-

Deprotonation: Add powdered sodium hydroxide or potassium hydroxide to the solution. The amount of base should be equimolar to the 4-tert-butylphenol. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

Alkylation: Add a significant excess (at least 3-5 equivalents) of 1,2-dibromoethane to the reaction mixture. The large excess is crucial to minimize the formation of the bis-aryloxyethane byproduct.

-

Heating: Heat the reaction mixture to a temperature of 60-80°C and maintain it for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The characteristic signals for this compound are expected to show a singlet for the nine protons of the tert-butyl group around 1.3 ppm.[6] The aromatic protons will appear as two doublets in the range of 6.8-7.4 ppm. The two methylene groups of the bromoethoxy chain will appear as two triplets, one for the methylene group attached to the oxygen (around 4.3 ppm) and another for the methylene group attached to the bromine (around 3.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the quaternary carbon and the methyl carbons of the tert-butyl group, the aromatic carbons, and the two methylene carbons of the bromoethoxy group.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the compound and identifying any volatile impurities.[9][10] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful method for determining the purity of the final product with high accuracy.[2] A reversed-phase C18 column with a gradient elution of acetonitrile and water is a suitable starting point for method development.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling. The following safety precautions should be observed:

-

Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3]

-

Precautionary Measures: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[11] If inhaled, move to fresh air.[11] If swallowed, do not induce vomiting and seek immediate medical attention.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[1] Recommended storage is at 2-8°C.[1]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][11]

References

- This compound. PubChem. [Link]

- Supporting Information. The Royal Society of Chemistry. [Link]

- Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Semantic Scholar. [Link]

- is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure. [Link]

- 1-Bromo-4-tert-butylbenzene. PubChem. [Link]

- Supporting Information Table of Contents. The Royal Society of Chemistry. [Link]

- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent. [Link]

- Supporting Inform

- (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.

- t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

- 1H-NMR. NOP - Sustainability in the organic chemistry lab course. [Link]

- Analysis of additive in film by using single-scan mode of GC/MS/MS. JEOL. [Link]

- Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well W

- The gas chromatographic analysis of the reaction products of the partial isobutane oxid

Sources

- 1. 1-(2-Bromoethoxy)-4-(tert-butyl)benzene | 5952-59-0 [sigmaaldrich.com]

- 2. 5952-59-0|1-(2-Bromoethoxy)-4-(tert-butyl)benzene|BLD Pharm [bldpharm.com]

- 3. This compound | C12H17BrO | CID 1622573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. 1-Bromo-4-tert-butylbenzene(3972-65-4) 13C NMR [m.chemicalbook.com]

- 8. tert-Butylbenzene(98-06-6) 13C NMR [m.chemicalbook.com]

- 9. lcms.cz [lcms.cz]

- 10. hzdr.de [hzdr.de]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-4-tert-butylbenzene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(2-Bromoethoxy)-4-tert-butylbenzene, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers a robust experimental framework for its empirical determination.

Introduction and Physicochemical Profile

This compound (CAS No: 5952-59-0) is an aromatic ether with a molecular formula of C12H17BrO and a molecular weight of 257.17 g/mol .[1][2] Its structure, featuring a bulky, nonpolar tert-butyl group and a bromoethoxy chain attached to a benzene ring, dictates its solubility behavior. The compound is a liquid at room temperature and should be stored in a dry environment between 2-8°C.[1][3]

A critical parameter for predicting solubility is the partition coefficient, often expressed as LogP. For this compound, the calculated XLogP3 value is 4.3, indicating a high degree of lipophilicity.[2] This suggests that the compound will be sparingly soluble in polar solvents like water but will exhibit significantly higher solubility in nonpolar organic solvents. This is further supported by information on the related compound, 1-bromo-4-tert-butylbenzene, which is documented as being insoluble in water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5952-59-0 | [1][2] |

| Molecular Formula | C12H17BrO | [1][2] |

| Molecular Weight | 257.17 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 95°C at 0.38 mmHg | [3] |

| XLogP3 | 4.3 | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1][3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular shape.

This compound possesses an ether linkage and a bromine atom, which introduce some polarity. However, the molecule is dominated by the large, nonpolar tert-butyl group and the aromatic benzene ring. This structural composition leads to a predominantly nonpolar character.

Consequently, it is anticipated that this compound will demonstrate high solubility in nonpolar solvents such as:

-

Hexane

-

Toluene

-

Dichloromethane

-

Diethyl ether

Conversely, its solubility is expected to be moderate to low in polar aprotic solvents like:

-

Acetone

-

Ethyl acetate

And very low in polar protic solvents such as:

-

Methanol

-

Ethanol

-

Water

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative solubility data for this compound, an empirical determination is essential for practical applications. The "shake-flask" method is a widely recognized and reliable technique for measuring thermodynamic solubility.[7][8][9] The following protocol provides a detailed, step-by-step approach.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure thermodynamic equilibrium.[10] It is advisable to test samples at different time points (e.g., 24 and 48 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow for initial settling.

-

To separate the saturated solution from the undissolved solute, centrifuge the vials at a high speed.

-

Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining undissolved microdroplets.

-

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the standard solutions and the diluted sample solution using a suitable analytical method. HPLC with a UV detector is highly recommended for its specificity and sensitivity in analyzing aromatic compounds.[11][12][13][14] A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and there are no interfering substances.

-

Calculation: Plot the analytical response of the standards against their concentrations to generate a calibration curve. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Troubleshooting

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results. The obtained solubility values should be in close agreement.

-

Solvent Purity: The use of high-purity solvents is crucial, as impurities can affect the solubility of the compound.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is essential.

-

Incomplete Equilibration: If the measured solubility increases with longer shaking times, it indicates that equilibrium has not yet been reached.

Conclusion

References

- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot. (2021-04-30).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube.

- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (2021-02-26).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09).

- How to determine the solubility of a substance in an organic solvent? - ResearchGate. (2024-05-28).

- Experiment: Solubility of Organic & Inorganic Compounds.

- GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? - Patsnap Eureka. (2025-06-19).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018-08-31).

- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.

- (PDF) Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n -Hexane Elution - ResearchGate. (2025-08-09).

- Solubility of organic compounds (video) - Khan Academy.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- This compound | C12H17BrO | CID 1622573 - PubChem.

- 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem.

- The Chemistry Behind 1,2-Dibromo-4-tert-butylbenzene: Properties and Reactions.

Sources

- 1. 1-(2-Bromoethoxy)-4-(tert-butyl)benzene | 5952-59-0 [sigmaaldrich.com]

- 2. This compound | C12H17BrO | CID 1622573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5952-59-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. m.youtube.com [m.youtube.com]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 13. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

potential applications of 1-(2-Bromoethoxy)-4-tert-butylbenzene in organic synthesis

A Technical Guide to the Synthetic Utility of 1-(2-Bromoethoxy)-4-tert-butylbenzene

Abstract

This technical guide provides an in-depth exploration of this compound, a versatile bifunctional reagent in modern organic synthesis. We will dissect its core reactivity, focusing on the strategic applications of its two primary components: the reactive 2-bromoethyl ether moiety and the sterically influential 4-tert-butylphenyl group. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a survey of its applications in constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Key transformations, including O-, N-, and S-alkylation, are presented with a focus on explaining the causality behind experimental design and reagent selection.

Introduction

This compound (CAS No. 5952-59-0) is an aromatic bromoalkane ether that has emerged as a valuable building block in synthetic organic chemistry. Its structure is characterized by a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a 4-tert-butylphenyl group, which imparts significant steric bulk and lipophilicity. This unique combination allows for the strategic introduction of the -(CH₂)₂-O-Ph-tBu moiety into a wide range of molecules. The applications of this reagent are diverse, enabling the synthesis of complex ethers, amines, thioethers, and esters, which are often key intermediates in the development of novel pharmaceuticals and advanced materials. This guide will illuminate the synthesis of this reagent and detail its most significant and potent applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The properties of this compound are summarized below. The bulky, non-polar tert-butyl group renders the molecule highly soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetone, while having negligible solubility in water.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5952-59-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇BrO | [1][2][3][4] |

| Molecular Weight | 257.17 g/mol | [1][2][3][4] |

| Appearance | Liquid | [2][5] |

| Boiling Point | 95 °C at 0.38 mmHg | [4] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [2][3][4] |

| InChI Key | FUKSVLFLNLWAFM-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The most direct and common route for the preparation of this compound is through the Williamson ether synthesis. This method involves the O-alkylation of 4-tert-butylphenol with a large excess of 1,2-dibromoethane.

Causality of Experimental Design:

-

Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is required to deprotonate the weakly acidic phenol (pKa ≈ 10), generating the more nucleophilic phenoxide ion.[6][7]

-

Excess Reagent: 1,2-dibromoethane is used in large excess to favor the desired mono-alkylation product and minimize the formation of the bis-alkylation byproduct, 1,2-bis(4-tert-butylphenoxy)ethane.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

-

Phase-Transfer Catalysis: In biphasic systems (e.g., solid KOH and an organic solvent), a phase-transfer catalyst can be employed to shuttle the phenoxide ion into the organic phase, accelerating the reaction.[8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tert-butylphenol (15.0 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 200 mL of acetone.

-

Reagent Addition: Add 1,2-dibromoethane (56.4 g, 0.3 mol, 3 equivalents) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 150 mL of diethyl ether and wash sequentially with 10% aqueous NaOH solution (2 x 50 mL) to remove unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield the pure liquid product.

Core Reactivity: The Sₙ2 Pathway

The synthetic utility of this compound is dominated by the reactivity of the primary alkyl bromide. This functional group is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions. A wide variety of nucleophiles can displace the bromide leaving group, leading to the formation of new carbon-heteroatom bonds.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US3773489A - Chemically strengthened glass - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

The Bromoethoxy Group in Aromatic Systems: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromoethoxy group, when appended to an aromatic scaffold, introduces a unique combination of electronic and steric properties that significantly influence the reactivity of both the aromatic ring and the alkoxy side chain. This guide provides an in-depth analysis of the bromoethoxy moiety's role in directing aromatic substitution reactions and its utility as a versatile functional handle for subsequent chemical transformations. We will explore the nuanced interplay of inductive and resonance effects, delve into key reaction classes including electrophilic and nucleophilic aromatic substitutions, ether cleavage, and cross-coupling reactions, and provide field-proven insights into experimental design and protocol optimization. This document serves as a comprehensive resource for chemists aiming to leverage the distinct reactivity of bromoethoxy-substituted aromatics in the design and synthesis of complex molecules, particularly within the pharmaceutical and materials science domains.

Introduction: The Strategic Importance of the Bromoethoxy Group

In the landscape of functional group chemistry, the bromoethoxy moiety stands out as a particularly strategic component in the design of complex aromatic molecules. Its presence imparts a dual reactivity, offering pathways for modification at both the aromatic core and the aliphatic side chain. This versatility is of paramount importance in fields such as drug discovery, where the introduction of a bromine atom can enhance therapeutic activity and favorably influence a drug's metabolic profile.[1][2][3] The bromoethoxy group's impact on molecular properties extends beyond pharmacology, finding applications in the synthesis of agrochemicals and advanced materials.[4]

This guide will dissect the chemical behavior of the bromoethoxy group in aromatic compounds, providing a foundational understanding for its strategic deployment in synthesis. We will move beyond a mere cataloging of reactions to an exploration of the underlying principles that govern its reactivity, empowering researchers to make informed decisions in their synthetic endeavors.

Electronic and Steric Profile of the Aromatic Bromoethoxy Group

The reactivity of an aromatic compound is fundamentally dictated by the electronic and steric nature of its substituents. The bromoethoxy group exerts its influence through a combination of inductive and resonance effects, which in turn modulate the electron density of the aromatic ring and direct the regioselectivity of substitution reactions.

Inductive and Resonance Effects

The oxygen atom of the ethoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring to some extent.[5] However, the lone pairs on the oxygen atom can participate in resonance with the aromatic π-system, donating electron density to the ring (+R effect).[5][6] This resonance effect is most pronounced at the ortho and para positions, making them more electron-rich than the meta position. Consequently, the bromoethoxy group is classified as an activating group and an ortho, para-director for electrophilic aromatic substitution.[7]

The bromine atom on the ethyl chain also exerts a deactivating inductive effect, though its impact on the aromatic ring's reactivity is less direct than that of the ether oxygen.

Steric Hindrance

The bromoethoxy group is sterically more demanding than a simple methoxy or ethoxy group. This steric bulk can influence the ratio of ortho to para substitution, often favoring the less hindered para position. The degree of steric hindrance can be a critical factor in synthetic planning, allowing for regioselective functionalization of the aromatic ring.

Synthesis of Aromatic Compounds Bearing a Bromoethoxy Group

The most common and efficient method for introducing a bromoethoxy group onto an aromatic ring is through the Williamson ether synthesis .[8][9][10][11][12] This venerable yet highly reliable reaction involves the SN2 displacement of a halide by an alkoxide.

Williamson Ether Synthesis: A Reliable Approach

In a typical procedure, a phenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic source of the bromoethoxy unit, such as 1,2-dibromoethane.

Conceptual Workflow for Williamson Ether Synthesis:

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Synthesis of 1,2-Bis(2-bromoethoxy)benzene [13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve catechol (1.0 eq) and sodium hydroxide (2.0 eq) in ethanol.

-

Phenoxide Formation: Stir the mixture at 50 °C for 2 hours to ensure complete formation of the disodium catecholate.

-

Addition of Electrophile: Slowly add 1,2-dibromoethane (3.0 eq) dropwise to the reaction mixture. An excess is used to minimize the formation of polymeric byproducts.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water.

-

Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate. The crude product can be purified by recrystallization from ether to yield 1,2-bis(2-bromoethoxy)benzene as a yellow solid.

| Reagent | Molar Eq. | Purpose |

| Catechol | 1.0 | Aromatic starting material |

| Sodium Hydroxide | 2.0 | Base for deprotonation |

| 1,2-Dibromoethane | 3.0 | Electrophile |

| Ethanol | - | Solvent |

| Ethyl Acetate | - | Extraction Solvent |

| Anhydrous MgSO4 | - | Drying Agent |

Reactivity of the Aromatic Ring

The bromoethoxy group, as an ortho, para-director, activates the aromatic ring towards electrophilic attack at these positions.

Electrophilic Aromatic Substitution (EAS)

Common EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation will proceed preferentially at the ortho and para positions of a bromoethoxy-substituted aromatic compound.[7][14][15][16][17]

Logical Flow of Electrophilic Aromatic Substitution:

Caption: General mechanism for EAS reactions.

Considerations for Experimental Design:

-

Catalyst Choice: For reactions like Friedel-Crafts, a Lewis acid catalyst (e.g., AlCl3, FeBr3) is required to generate the electrophile.[7][17]

-

Reaction Conditions: The activating nature of the bromoethoxy group may necessitate milder reaction conditions compared to unsubstituted benzene to avoid polysubstitution.

-

Regioselectivity: While both ortho and para products are electronically favored, the steric bulk of the bromoethoxy group will often lead to a higher yield of the para isomer.

Nucleophilic Aromatic Substitution (SNAr)

Generally, aromatic ethers are not reactive towards nucleophilic aromatic substitution. However, if the aromatic ring is further substituted with strong electron-withdrawing groups (e.g., -NO2) at the ortho or para positions relative to a good leaving group (like a halide), SNAr can occur.[18][19][20][21][22] The bromoethoxy group itself does not typically facilitate SNAr.

Reactivity of the Bromoethoxy Side Chain

The bromoethoxy side chain offers a rich playground for chemical transformations, independent of the aromatic ring's reactivity.

Ether Cleavage

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with HBr or HI.[23][24][25][26][27] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Mechanism of Acid-Catalyzed Ether Cleavage:

Caption: Mechanism of ether cleavage.

The cleavage of aryl alkyl ethers typically occurs via an SN2 mechanism at the less hindered alkyl carbon.[25][27] In the case of (2-bromoethoxy)benzene, this would yield phenol and 1,2-dibromoethane.

Experimental Protocol: Cleavage of (2-Bromoethoxy)benzene

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place (2-bromoethoxy)benzene (1.0 eq).

-

Reagent Addition: Add an excess of concentrated hydrobromic acid (48%).

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture and dilute with water. Extract the product (phenol) with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate to obtain the crude phenol, which can be further purified by distillation or chromatography.

Nucleophilic Substitution at the Brominated Carbon

The primary bromide of the bromoethoxy group is an excellent electrophile for SN2 reactions. This allows for the introduction of a wide variety of nucleophiles, making it a valuable synthetic handle.

Representative SN2 Transformations:

| Nucleophile | Product Functional Group |

| N3- | Azide |

| CN- | Nitrile |

| R-COO- | Ester |

| R-S- | Thioether |

| R2NH | Tertiary Amine |

This reactivity is particularly useful in the synthesis of pharmaceutical intermediates, where the introduction of nitrogen- or sulfur-containing functional groups is often desired.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in the bromoethoxy group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4][28][29][30][31][32] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of bromoethoxy-substituted aromatics. While aryl bromides are more commonly used in these reactions, the reactivity of alkyl bromides in certain coupling protocols is well-established.

General Scheme for Suzuki Coupling:

Caption: Suzuki cross-coupling reaction.

Spectroscopic Characterization

The structural elucidation of aromatic compounds containing a bromoethoxy group relies on standard spectroscopic techniques.

-

1H NMR: Aromatic protons typically appear in the range of 6.5-8.0 ppm.[33] The methylene protons of the ethoxy group will appear as two triplets, with the protons adjacent to the oxygen being more downfield than those adjacent to the bromine.

-

13C NMR: Aromatic carbons resonate between 110-160 ppm.[33] The two methylene carbons of the bromoethoxy group will have distinct signals.

-

IR Spectroscopy: Characteristic C-O stretching frequencies for the ether linkage will be observed around 1250-1000 cm-1. Aromatic C-H stretching will be seen above 3000 cm-1.

-

Mass Spectrometry: The presence of bromine will be indicated by a characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio) for the molecular ion and any bromine-containing fragments.[34]

Conclusion

The bromoethoxy group is a highly versatile and synthetically valuable substituent in aromatic chemistry. Its electronic properties as an activating, ortho, para-director facilitate predictable functionalization of the aromatic ring. Simultaneously, the bromoethoxy side chain provides a reactive handle for a diverse array of transformations, including ether cleavage, nucleophilic substitution, and cross-coupling reactions. A thorough understanding of the principles outlined in this guide will enable researchers to harness the full potential of bromoethoxy-substituted aromatics in the rational design and synthesis of novel molecules with applications spanning from medicine to materials science.

References

- Vertex AI Search. (2023). How do you make (2-Bromoethyl)benzene? - Knowledge.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of (2-Bromoethyl)

- ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (2023). Ether cleavage.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Unknown. (n.d.). The Williamson Ether Synthesis.

- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Wikipedia. (2023). Williamson ether synthesis.

- OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage.

- Chemistry Steps. (n.d.).

- Pathways to Chemistry. (n.d.). Ether Cleavage: Mechanisms.

- Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.

- ChemScene. (n.d.). (2-Bromoethoxy)benzene.

- Chemistry LibreTexts. (2024). 16.

- Wikipedia. (2023).

- Wikipedia. (2023).

- Journal of Medical Science. (2024).

- NIST. (n.d.). Benzene, (2-bromoethoxy)-. NIST WebBook.

- YouTube. (2012). Adding Br to Benzene: Electrophilic Substitution.

- Longdom Publishing. (n.d.).

- Michigan State University. (n.d.).

- NCRD's Sterling Institute of Pharmacy. (n.d.).

- PrepChem.com. (n.d.).

- The Royal Society of Chemistry. (2020).

- Journal of Medical Science. (n.d.).

- Unknown. (n.d.).

- NIH. (n.d.).

- YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).

- YouTube. (2025).

- MDPI. (n.d.).

- Semantic Scholar. (2024).

- YouTube. (2023).

- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.

- Chemistry LibreTexts. (2025). 3.

- PubMed. (n.d.). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer.

- OpenStax. (n.d.). 15.

- BOC Sciences. (n.d.).

- eCampusOntario Pressbooks. (n.d.). 22.

- Michigan State University. (n.d.).

- Acta Crystallographica Section E. (2025).

- PubChem. (n.d.). Benzene, (2-bromoethoxy)-.

Sources

- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]